molecular formula C7H13NO2 B1311029 (R)-4-(Oxiran-2-ylmethyl)morpholine CAS No. 452105-35-0

(R)-4-(Oxiran-2-ylmethyl)morpholine

Cat. No. B1311029
M. Wt: 143.18 g/mol
InChI Key: KKWQCCPQBCHJBZ-SSDOTTSWSA-N
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Description

(R)-4-(Oxiran-2-ylmethyl)morpholine (OMM) is a novel monomer that has been synthesized for the purpose of green polymerization. The synthesis of OMM involves the reaction of morpholine with epichlorohydrine, followed by treatment with sodium hydroxide . This compound is of interest due to its potential applications in creating environmentally friendly polymers.

Synthesis Analysis

The synthesis of OMM is a two-step process. Initially, morpholine reacts with epichlorohydrine, and subsequently, the product is treated with sodium hydroxide to yield the desired monomer. The green polymerization of OMM is then carried out in bulk at a temperature of 40°C using Maghnite-H+ (Mag-H+), an activated smectite clay catalyst, as the proton source. This method represents an eco-friendly approach to polymerization, avoiding the use of traditional, more harmful catalysts .

Molecular Structure Analysis

While the provided data does not include direct information about the molecular structure of OMM, related compounds such as the spirane compound formed from N-(2-Hydroxyethyl)morpholine and chloroacetone have been structurally characterized. These compounds exhibit diastereomeric forms and have been analyzed using single-crystal X-ray diffraction, DFT calculations, and various spectroscopic methods. The structural analysis of these related compounds provides insights into the potential stereochemistry and electronic properties that could be relevant to OMM .

Chemical Reactions Analysis

The primary chemical reaction of interest for OMM is its polymerization. The use of Mag-H+ as a catalyst for the polymerization of OMM indicates that the monomer can undergo cationic polymerization, a process where the growing polymer chain carries a positive charge. This type of polymerization is often used for epoxides and can result in a variety of polymer structures depending on the conditions and catalysts used .

Physical and Chemical Properties Analysis

The physical and chemical properties of OMM have been characterized using infrared spectroscopy (IR) and nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR). These techniques provide information about the functional groups present in the monomer and the polymer, as well as insights into the molecular environment and the intrinsic viscosity of the polymerized product. The intrinsic viscosity is an important parameter that relates to the molecular weight and the degree of polymerization of the material .

Scientific Research Applications

Green Polymerization

(R)-4-(Oxiran-2-ylmethyl)morpholine has been reported in the context of green polymerization. Synthesis and cationic polymerization of this compound, designated as OMM, was achieved through the reaction with epichlorohydrine, followed by treatment with sodium hydroxide. The green polymerization was conducted using an activated smectite clay catalyst, Maghnite-H+, as a proton source. The resulting products were confirmed by infrared and nuclear magnetic resonance spectroscopy and characterized by intrinsic viscosity (Seghier & Belbachir, 2016).

Synthesis of Sulfur-Containing Propan-2-ols

A reaction involving (R)-4-(Oxiran-2-ylmethyl)morpholine with aromatic dithiols led to the synthesis of new sulfur-containing propan-2-ols. The process follows the Krasuskii rule, indicating the classic oxirane ring opening upon the action of aromatic dithiols. Additionally, O-acetyl derivatives of some propan-2-ols were synthesized (Mesropyan et al., 2009).

Synthesis of Functionally Substituted Butan-4-olides

New functionally substituted butan-4-olides were synthesized from diethyl (2-morpholinoethyl) malonate, reacting with compounds including 4-(oxiran-2-ylmethyl)morpholine . This research provided a pathway for synthesizing 5-[2-(morpholino)ethyl]barbituric and -thiobarbituric acids, contributing to the field of organic chemistry (Mesropyan et al., 2010).

Crystallization and Structural Studies

(R)-4-(Oxiran-2-ylmethyl)morpholine was identified as a synthetic precursor of the chiral drug timolol, presenting a rare case of conglomerate with partial solid solutions. Through various analyses including IR spectra and X-ray, the structure and crystallization features were thoroughly investigated, providing insights into the pharmaceutical synthesis process (Bredikhin et al., 2014).

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and other properties. Oxiranes, for example, can be hazardous due to their reactivity .

properties

IUPAC Name

4-[[(2R)-oxiran-2-yl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-9-4-2-8(1)5-7-6-10-7/h7H,1-6H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWQCCPQBCHJBZ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C[C@@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427837
Record name 4-{[(2R)-Oxiran-2-yl]methyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-(Oxiran-2-ylmethyl)morpholine

CAS RN

452105-35-0
Record name 4-{[(2R)-Oxiran-2-yl]methyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 1 L 3-neck round bottom flask, fitted with mechanical stirring, thermocouple and addition funnel, was charged morpholine (91.5 g, 91.5 ml, 1.05 mole, 1.0 eq.) and 200 ml of methanol. The solution was stirred rapidly while adding R-epichlorohydrin (100 g, 84.5 ml, 1.08 mole, 1.03 eq.) from the addition funnel over about 30 minutes. The temperature was monitored and when the pot temperature reached 27° C., the reaction was cooled with an ice water bath. The clear solution was stirred for 18 hours. The reaction was assayed by GC (dilute 5 drops of reaction mixture into 1 ml of ethanol and inject onto a 15 m DB-5 capillary GC column with the following run parameters, Injector 250° C., detector 250° C., initial oven temperature 28° C. warming to 250° C. at 10° C. per minute.) The reaction was complete with less than 3% morpholine remaining. The solution was cooled to 10° C. and a 25 wt. % solution of sodium methoxide in methanol (233 g, 1.08 mole, 247 ml) was added dropwise keeping the temperature less than 15° C. The resulting white slurry was stirred at 10–15° C. for 2 hours and checked by GC using the above conditions. None of the chlorohydrin could be observed. The mixture was concentrated on the rotoevaporator using 50° C. bath and full house vacuum. The resulting mixture was diluted with water (500 ml) and methylene chloride. The phases were separated and the aqueous phase washed with methylene chloride (500 ml). The combined organic layers were dried over sodium sulfate and concentrated to a clear, colorless oil. This provided 145 g, 97% yield of 1,2-epoxy-3-morpholin-4-ylpropane. 1H NMR (400 MHz, DMSO-d6) δ 3.3 (dd, 4H), 3.1 (m, 1H), 2.6 (dd, 1H), 2.5 (dd, 1H), 2.4 (m, 4H), 2.2 (dd, 2H); 13C NMR (100 MHz, DMSO-d6) δ 65.4, 60.1, 53.1, 48.9, 43.4.
Quantity
91.5 mL
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200 mL
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84.5 mL
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247 mL
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chlorohydrin
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1 mL
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Synthesis routes and methods II

Procedure details

0.87 g (20 mmole) of sodium hydride (as a 55% w/w suspension in mineral oil) were suspended in 20 ml of tetrahydrofuran. 1.74 g (20 mmole) of morpholine and subsequently 1.85 g (20 mmole) of epichlorohydrin were then added, whilst ice-cooling, to this suspension, and the reaction mixture was allowed to stand at room temperature for 48 hours. At the end of this time, methylene chloride was added to the reaction mixture, and the organic layer was separated, washed with a saturated aqueous solution of sodium chloride, dried over anhydrous sodium sulfate, and concentrated by evaporation under reduced pressure. The residue was purified by silica gel column chromatography (eluent: methylene chloride), to give 530 mg of 1-morpholino-2,3-epoxypropane.
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0.87 g
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1.74 g
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1.85 g
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20 mL
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